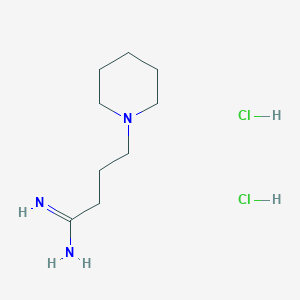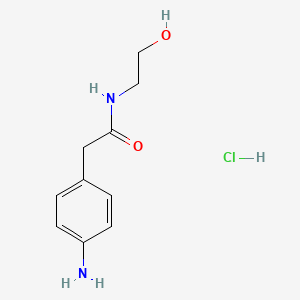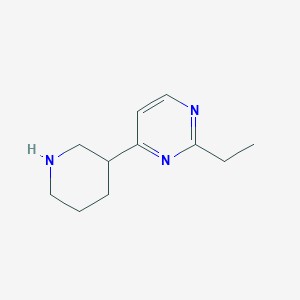
methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C13H10ClNO3 and its molecular weight is 263.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antitumoral Activity
Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate and its related compounds have been explored for their antitumoral properties. The crystal structure of related pyrroles has been determined using synchrotron X-ray powder diffraction data, indicating their potential in the development of antitumoral agents. These compounds crystallize in the monoclinic system, and the determination of their structure is crucial for understanding their interaction with biological targets (Silva et al., 2012).
2. Alkylation of Aromatic Nitrogen Heterocycles
This compound is used as an alkylating agent for various five-membered aromatic heterocycles. This application is pivotal in the synthesis of aziridine esters and pyrroloimidazoles, demonstrating the compound's versatility in synthetic organic chemistry (Alves et al., 2000).
3. Antimycobacterial Properties
Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and atypical mycobacteria. These studies highlight the significance of lipophilic substituents at the phenyl rings in determining the antimycobacterial activity of these compounds (Biava et al., 2008).
4. Dye-Sensitized Solar Cells
This compound derivatives have been utilized in the synthesis of carboxylated chlorophyll pigments. These pigments are employed as dye sensitizers in solar cells, and their performance has been assessed in devices based on mesoporous titanium dioxide electrodes and a liquid electrolyte. The research underscores the impact of the molecular structure on the solar power conversion efficiency, marking the compound's role in renewable energy technologies (Tamiaki et al., 2018).
5. Antimicrobial Activity
A novel bicyclic thiohydantoin compound related to this compound was synthesized and evaluated for its antimicrobial properties. The compound exhibited notable antibacterial and antimycobacterial activities, highlighting its potential in developing new therapeutic agents (Nural et al., 2018).
Mechanism of Action
Target of Action
Many organic compounds, including those with a pyrrole ring, can interact with various biological targets. These targets can be proteins, enzymes, or receptors within the body. The exact target of “methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate” would depend on its specific structure and functional groups .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions that occur within a cell. The compound could potentially affect various biochemical pathways depending on its structure and the targets it interacts with .
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its solubility, stability, and the presence of functional groups .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting a disease-causing organism to reducing inflammation or pain .
Action Environment
The action of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, solubility, and its ability to reach its target .
Properties
IUPAC Name |
methyl 1-(2-chlorophenyl)-4-formylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)12-6-9(8-16)7-15(12)11-5-3-2-4-10(11)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPQMGAQDIYIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1C2=CC=CC=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701187999 | |
| Record name | Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-21-9 | |
| Record name | Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B1520289.png)
![2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate](/img/structure/B1520290.png)
![3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid](/img/structure/B1520291.png)
![{5-[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]pentyl}(methyl)amine](/img/structure/B1520294.png)
![2-[3-(Chloromethyl)phenoxy]acetamide](/img/structure/B1520298.png)
![[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1520299.png)
![2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520300.png)
![Butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide](/img/structure/B1520301.png)
